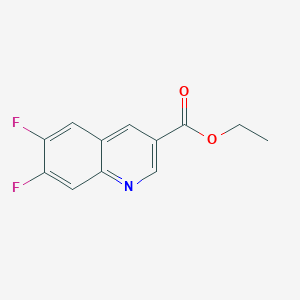
Ethyl 6,7-difluoroquinoline-3-carboxylate
Cat. No. B8529445
M. Wt: 237.20 g/mol
InChI Key: MUORDYVVDGVDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06566362B2
Procedure details


A solution of 52.9 g of ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate in 750 cm3 of ethanol, in the presence of 19.7 g of triethylamine, was hydrogenated at atmospheric pressure, at a temperature in the region of 20° C., for 1 hour in the presence of 3 g of 5% palladium on carbon (type D). After removing the catalyst by filtration at high temperature, being concentrated to dryness under reduced pressure (5.2 kPa) at about 50° C., the residue was taken up, with stirring, in 1.2 liters of water, dewatered, and washed 3 times with 200 cm3 of water. It was dissolved in 1 liter of diethyl ether; the ethereal extracts were washed twice with 100 cm3 of water and were dried over sodium sulphate. After filtration and concentration under reduced pressure (5.2 kPa), the compound obtained was recrystallized from 600 cm3 of diisopropyl ether. 42.8 g of ethyl 6,7-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 135° C.
Quantity
52.9 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:13])=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15].C(N(CC)CC)C>C(O)C.[Pd]>[F:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[F:13])[N:5]=[CH:4][C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:2]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)F)F)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
19.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, in 1.2 liters of water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration at high temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
being concentrated to dryness under reduced pressure (5.2 kPa) at about 50° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3 times with 200 cm3 of water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
It was dissolved in 1 liter of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ethereal extracts were washed twice with 100 cm3 of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and concentration under reduced pressure (5.2 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the compound obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from 600 cm3 of diisopropyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C=C(C=NC2=CC1F)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
